molecular formula C22H20N4O4S B2636254 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941967-65-3

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2636254
CAS No.: 941967-65-3
M. Wt: 436.49
InChI Key: FAUUMMYPZCAHMT-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multiple steps. The starting materials often include benzo[d][1,3]dioxole-5-carboxylic acid and pyridin-3-ylmethylamine. The synthesis may proceed through the formation of intermediate compounds, such as benzo[d][1,3]dioxole-5-carboxamido derivatives, followed by cyclization and amide bond formation under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxole-5-carboxamido)acetic acid
  • 1,3-benzodioxole-5-carboxamide
  • benzo[d][1,3]dioxole-4,7-dicarboxylic acid

Uniqueness

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide (CAS Number: 941879-84-1) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzo[d][1,3]dioxole core combined with a pyridine moiety and a thiazole ring. Its molecular formula is C22H20N4O4SC_{22}H_{20}N_{4}O_{4}S with a molecular weight of 436.5 g/mol. The structural representation is as follows:

PropertyValue
CAS Number941879-84-1
Molecular FormulaC₁₈H₂₀N₄O₄S
Molecular Weight436.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The presence of the carboxamide group enhances its ability to form hydrogen bonds, potentially increasing binding affinity to target proteins. The pyridinyl and thiazole components may contribute to its selectivity and potency against certain biological pathways.

Anticancer Properties

Research indicates that compounds similar to this one exhibit anticancer activity by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, derivatives of benzo[d][1,3]dioxole have been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .

Antimicrobial Activity

The compound has demonstrated potential antimicrobial activity against a range of pathogens. Studies suggest that the thiazole ring may play a crucial role in disrupting bacterial cell wall synthesis or function, leading to effective bactericidal action .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications on the benzo[d][1,3]dioxole core can significantly influence biological activity:

ModificationEffect on Activity
Substitution on the dioxole ringEnhanced cytotoxicity against cancer cells
Alteration of the pyridine positionIncreased selectivity for specific receptors

Research has shown that certain substitutions lead to improved binding affinity for targets such as the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders .

Study on Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer efficacy against human breast cancer cells. The most active derivative exhibited an IC50 value of 0.5 µM, indicating potent inhibitory activity compared to standard chemotherapeutics .

Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited growth at concentrations as low as 10 µg/mL, demonstrating significant potential as an antimicrobial agent .

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-20(14-6-7-16-17(9-14)30-12-29-16)26-22-25-19-15(4-1-5-18(19)31-22)21(28)24-11-13-3-2-8-23-10-13/h2-3,6-10,15H,1,4-5,11-12H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUUMMYPZCAHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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